(1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol
Overview
Description
(1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol is an organic compound characterized by the presence of both trifluoromethyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. These processes are optimized for large-scale production, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, (1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanone.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: (1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanone.
Reduction: Various alcohol derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
(1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups contribute to its unique reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in medicinal chemistry and drug development.
Comparison with Similar Compounds
- (1R)-1-(2-Chloro-4-fluorophenyl)ethan-1-ol
- 2-(4-fluorophenyl)ethan-1-amine
- ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
Comparison: Compared to similar compounds, (1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and fluorophenyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
Properties
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQHSIMDNYIOMB-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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